![molecular formula C40H26O8 B13124886 (12bS,12'bS)-12b,12'b-Dimethyl-2,2',3,3'-tetrahydro-1H,1'H-[9,9'-bitetrapheno[5,4-bc]furan]-6,6',8,8',11,11'(12bH,12'bH)-hexaone](/img/structure/B13124886.png)
(12bS,12'bS)-12b,12'b-Dimethyl-2,2',3,3'-tetrahydro-1H,1'H-[9,9'-bitetrapheno[5,4-bc]furan]-6,6',8,8',11,11'(12bH,12'bH)-hexaone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its unique structure, which includes multiple fused rings and stereocenters, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of (12bS,12’bS)-12b,12’b-Dimethyl-2,2’,3,3’-tetrahydro-1H,1’H-[9,9’-bitetrapheno[5,4-bc]furan]-6,6’,8,8’,11,11’(12bH,12’bH)-hexaone involves several stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product . Industrial production methods may involve optimization of these conditions to increase yield and purity, as well as the use of large-scale reactors and continuous flow systems.
Análisis De Reacciones Químicas
(12bS,12’bS)-12b,12’b-Dimethyl-2,2’,3,3’-tetrahydro-1H,1’H-[9,9’-bitetrapheno[5,4-bc]furan]-6,6’,8,8’,11,11’(12bH,12’bH)-hexaone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying complex organic reactions and mechanisms. In biology, it has been investigated for its potential biological activities, including antimicrobial and anticancer properties . In medicine, derivatives of this compound are being explored for their therapeutic potential. Additionally, in industry, it is used in the development of new materials and as a precursor for the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of (12bS,12’bS)-12b,12’b-Dimethyl-2,2’,3,3’-tetrahydro-1H,1’H-[9,9’-bitetrapheno[5,4-bc]furan]-6,6’,8,8’,11,11’(12bH,12’bH)-hexaone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
When compared to similar compounds, such as petroquinone H and other derivatives of the bitetrapheno[5,4-bc]furan family, (12bS,12’bS)-12b,12’b-Dimethyl-2,2’,3,3’-tetrahydro-1H,1’H-[9,9’-bitetrapheno[5,4-bc]furan]-6,6’,8,8’,11,11’(12bH,12’bH)-hexaone stands out due to its unique structural features and stereochemistry . These characteristics contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C40H26O8 |
|---|---|
Peso molecular |
634.6 g/mol |
Nombre IUPAC |
(1S)-1-methyl-7-[(1S)-1-methyl-5,8,12-trioxo-14-oxapentacyclo[11.6.1.02,11.04,9.016,20]icosa-2(11),3,6,9,13(20),15-hexaen-7-yl]-14-oxapentacyclo[11.6.1.02,11.04,9.016,20]icosa-2(11),3,6,9,13(20),15-hexaene-5,8,12-trione |
InChI |
InChI=1S/C40H26O8/c1-39-7-3-5-17-15-47-37(31(17)39)35(45)25-9-21-19(11-27(25)39)29(41)13-23(33(21)43)24-14-30(42)20-12-28-26(10-22(20)34(24)44)36(46)38-32-18(16-48-38)6-4-8-40(28,32)2/h9-16H,3-8H2,1-2H3/t39-,40-/m0/s1 |
Clave InChI |
FEAOLLOZEGQONA-ZAQUEYBZSA-N |
SMILES isomérico |
C[C@@]12CCCC3=COC(=C31)C(=O)C4=C2C=C5C(=C4)C(=O)C(=CC5=O)C6=CC(=O)C7=CC8=C(C=C7C6=O)C(=O)C9=C1[C@]8(CCCC1=CO9)C |
SMILES canónico |
CC12CCCC3=COC(=C31)C(=O)C4=C2C=C5C(=C4)C(=O)C(=CC5=O)C6=CC(=O)C7=CC8=C(C=C7C6=O)C(=O)C9=C1C8(CCCC1=CO9)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


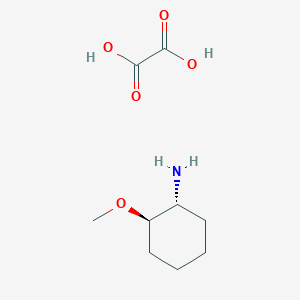
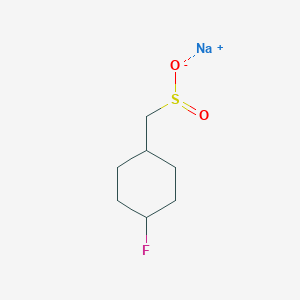

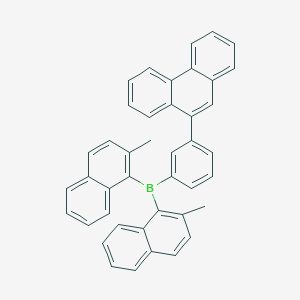
![2,5-Diphenylbenzo[d]oxazole](/img/structure/B13124830.png)
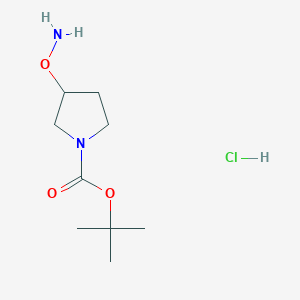
![2-(Trifluoromethyl)-1H-naphtho[1,2-d]imidazole](/img/structure/B13124842.png)
![2-([2,3'-Bipyridin]-4-yl)acetonitrile](/img/structure/B13124846.png)
![2-Bromo-6-iodo-1H-benzo[d]imidazole](/img/structure/B13124850.png)
![Pyrido[4,3-d]pyrimidine,5,6,7,8-tetrahydro-2-methyl-,dihydrochloride](/img/structure/B13124856.png)
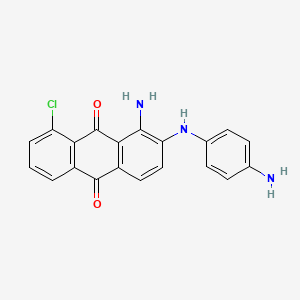

![lithium;3-carboxy-5,7,8-trihydroxy-4-methyl-9,10-dioxo-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracen-2-olate](/img/structure/B13124876.png)

